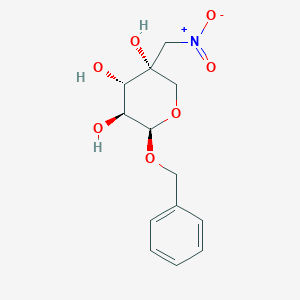

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside

説明

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is a chemical compound with the molecular formula C₁₃H₁₇NO₇ and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a nitromethylene group attached to an arabinopyranoside ring. It is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside typically involves the reaction of benzyl alcohol with 4-C-nitromethylene-|A-D-arabinopyranoside under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitro derivatives.

Reduction: The nitromethylene group can be reduced to an amine group under appropriate conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

科学的研究の応用

Glycosidase Inhibition

Bn-NMMA-α-D-Ara acts as an inhibitor for glycosidases, enzymes that play critical roles in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, researchers can:

- Study the functions of glycosidases.

- Investigate potential therapeutic targets for diseases associated with glycosidase activity, such as lysosomal storage disorders and diabetes .

Modifying Glycosylation Patterns

The compound is valuable for altering glycosylation patterns in cells, which is crucial for understanding the role of glycans in various biological contexts. Researchers utilize Bn-NMMA-α-D-Ara to:

- Investigate how changes in glycosylation affect cellular processes.

- Develop carbohydrate-based therapeutics by visualizing interactions between carbohydrates and proteins through fluorescent tagging .

Enzyme Mechanism Studies

Bn-NMMA-α-D-Ara's ability to inhibit several metabolic enzymes positions it as a key tool for studying enzyme mechanisms. Its applications include:

- Elucidating the interaction dynamics between enzymes and substrates.

- Exploring structure-function relationships that may inform drug development .

Case Study 1: Inhibition of Glycosidases

A study demonstrated that Bn-NMMA-α-D-Ara effectively inhibited specific glycosidases involved in metabolic pathways. The inhibition led to altered metabolic profiles in treated cells, suggesting potential applications in metabolic disease research.

Case Study 2: Glycan Interaction Studies

In another investigation, researchers used Bn-NMMA-α-D-Ara to modify glycan structures on cell surfaces. This modification facilitated the study of protein-glycan interactions, revealing insights into cellular signaling pathways and their implications in cancer biology.

作用機序

The mechanism of action of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethylene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and research applications .

類似化合物との比較

- Benzyl 4-C-Nitromethylene-|B-D-arabinopyranoside

- Benzyl 4-C-Nitromethylene-|A-D-glucopyranoside

- Benzyl 4-C-Nitromethylene-|B-D-glucopyranoside

Comparison: Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is unique due to its specific arabinopyranoside ring structure, which imparts distinct chemical properties compared to its glucopyranoside counterparts. This uniqueness makes it particularly valuable in carbohydrate chemistry and related research fields .

生物活性

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside (Bn-NMMA-α-D-Ara) is a compound of significant interest in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside has the molecular formula C₁₃H₁₇N₁O₇ and a molecular weight of approximately 283.28 g/mol. The compound features a benzyl group attached to an α-D-arabinopyranoside sugar derivative, with a nitromethylene substituent at the fourth carbon position. This unique structure contributes to its biological reactivity and activity.

The primary mechanism of action for Bn-NMMA-α-D-Ara is its role as a glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, playing crucial roles in various biological processes such as carbohydrate metabolism and cell signaling. By inhibiting these enzymes, Bn-NMMA-α-D-Ara allows researchers to explore their functions and potential therapeutic targets for diseases associated with glycosidase activity, including lysosomal storage disorders and diabetes.

Enzyme Inhibition

Research indicates that Bn-NMMA-α-D-Ara effectively inhibits several enzymes involved in metabolic pathways. The ability to modify glycosylation patterns in cells makes it a valuable tool in chemical biology research. Studies have shown that altered glycosylation can impact various cellular processes, providing insights into the role of glycans in biological contexts .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Nitro compounds, including Bn-NMMA-α-D-Ara, have been associated with antimicrobial effects against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria .

- Antineoplastic Activity : The presence of nitro groups in aromatic compounds has been linked to enhanced antitumoral properties, making Bn-NMMA-α-D-Ara a potential candidate for cancer research .

- Anti-inflammatory Effects : Compounds similar to Bn-NMMA-α-D-Ara have shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Applications in Research

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside serves as a valuable probe in glycobiology. Its ability to interact with proteins and carbohydrates allows researchers to visualize and quantify these interactions through techniques such as fluorescent tagging. This aids in understanding cellular processes and developing carbohydrate-based therapeutics .

Case Studies

- Glycosidase Inhibition : A study demonstrated that Bn-NMMA-α-D-Ara inhibited specific glycosidases involved in carbohydrate metabolism, leading to significant changes in cell signaling pathways associated with glucose metabolism.

- Antimicrobial Testing : In vitro assays revealed that Bn-NMMA-α-D-Ara exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of Bn-NMMA-α-D-Ara, it is compared with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside | Different anomeric configuration (β instead of α) |

| Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-α-D-arabinopyranoside | Acetyl groups provide additional protective functionality |

| (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside | Contains a deoxy modification affecting solubility |

Bn-NMMA-α-D-Ara is distinguished by its specific configuration and functional groups that influence its reactivity and biological activity compared to these similar compounds .

特性

IUPAC Name |

(2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEJVWPYHIIEJJ-WUHRBBMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459216 | |

| Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383173-64-6 | |

| Record name | Phenylmethyl 4-C-(nitromethyl)-β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。